N-[2-(2,4-dichlorophenyl)ethyl]-1H-imidazole-1-carboxamide
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Overview
Description
N-[2-(2,4-dichlorophenyl)ethyl]-1H-imidazole-1-carboxamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features an imidazole ring, which is a common structural motif in many biologically active molecules, and a dichlorophenyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dichlorophenyl)ethyl]-1H-imidazole-1-carboxamide typically involves the reaction of 2,4-dichlorophenyl ethylamine with imidazole-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dichlorophenyl)ethyl]-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
N-[2-(2,4-dichlorophenyl)ethyl]-1H-imidazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of fungal infections.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dichlorophenyl)ethyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. In the case of its antifungal activity, the compound inhibits the enzyme cytochrome P450 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. This inhibition leads to increased cellular permeability and leakage of cellular contents, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
Sertaconazole: Another imidazole derivative with antifungal properties.
Miconazole: A widely used antifungal agent with a similar mechanism of action.
Clotrimazole: An imidazole antifungal that also targets cytochrome P450 enzymes.
Uniqueness
N-[2-(2,4-dichlorophenyl)ethyl]-1H-imidazole-1-carboxamide is unique due to its specific structural features, such as the dichlorophenyl group, which enhances its chemical stability and biological activity compared to other imidazole derivatives .
Properties
Molecular Formula |
C12H11Cl2N3O |
---|---|
Molecular Weight |
284.14 g/mol |
IUPAC Name |
N-[2-(2,4-dichlorophenyl)ethyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C12H11Cl2N3O/c13-10-2-1-9(11(14)7-10)3-4-16-12(18)17-6-5-15-8-17/h1-2,5-8H,3-4H2,(H,16,18) |
InChI Key |
AADFAPVGAPSKPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCNC(=O)N2C=CN=C2 |
Origin of Product |
United States |
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